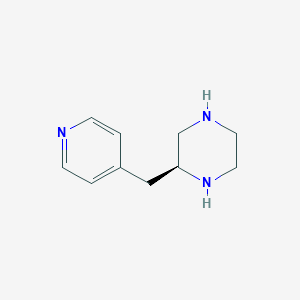
(S)-2-(Pyridin-4-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Pyridin-4-ylmethyl)piperazine is a chiral compound that features a piperazine ring substituted with a pyridin-4-ylmethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyridin-4-ylmethyl)piperazine typically involves the reaction of piperazine with a pyridine derivative under controlled conditions. One common method is the nucleophilic substitution reaction where piperazine reacts with 4-chloromethylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to obtain the desired enantiomer with high enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce any oxidized forms back to the original compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of N-substituted piperazine derivatives.
Applications De Recherche Scientifique
(S)-2-(Pyridin-4-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and neuroprotective activities.
Mécanisme D'action
The mechanism of action of (S)-2-(Pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other non-covalent interactions with target proteins, modulating their activity. The pyridine moiety can participate in π-π stacking interactions and coordinate with metal ions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Pyridin-4-ylmethyl)piperazine: Lacks the chiral center present in (S)-2-(Pyridin-4-ylmethyl)piperazine.
(S)-3-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester: Contains an additional carboxylic acid group, which can alter its chemical properties and biological activity.
Uniqueness
This compound is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This enantioselectivity can lead to differences in pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy compared to its achiral or differently substituted counterparts.
Propriétés
Numéro CAS |
1217442-44-8 |
|---|---|
Formule moléculaire |
C10H15N3 |
Poids moléculaire |
177.25 g/mol |
Nom IUPAC |
(2S)-2-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C10H15N3/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10/h1-4,10,12-13H,5-8H2/t10-/m0/s1 |
Clé InChI |
VQTOBKXDDUOIDX-JTQLQIEISA-N |
SMILES isomérique |
C1CN[C@H](CN1)CC2=CC=NC=C2 |
SMILES canonique |
C1CNC(CN1)CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


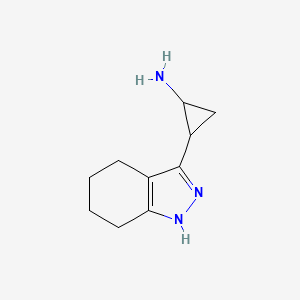


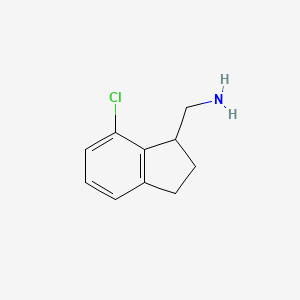
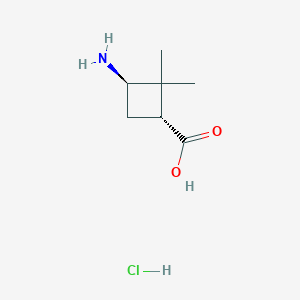


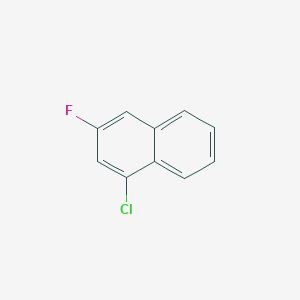
![5,6-Dihydrobenzo[h]quinazoline](/img/structure/B11911934.png)



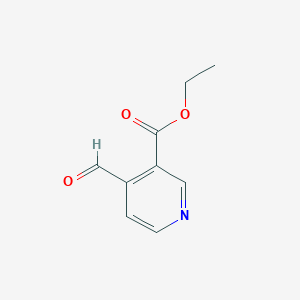
![4-Methylpyrido[1,2-a]benzimidazole](/img/structure/B11911971.png)
